molecular formula C20H19NO3S2 B11080970 (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11080970
M. Wt: 385.5 g/mol
InChI Key: OSQHCAZVUMCCGA-AQTBWJFISA-N
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Description

(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with methoxybenzylidene and methoxyphenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

In the industrial sector, the compound’s antimicrobial properties are being explored for use in coatings and materials to prevent microbial contamination. Its stability and effectiveness make it suitable for various applications, including medical devices and packaging materials.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. In antimicrobial applications, the compound targets bacterial cell walls and membranes, causing cell lysis and death. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting key survival signals.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-hydroxybenzylidene)-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-chlorobenzylidene)-3-[2-(4-chlorophenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one stands out due to its methoxy substituents, which enhance its solubility and bioavailability. These properties contribute to its effectiveness in various applications, making it a versatile and valuable compound in scientific research and industry.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-23-16-7-3-14(4-8-16)11-12-21-19(22)18(26-20(21)25)13-15-5-9-17(24-2)10-6-15/h3-10,13H,11-12H2,1-2H3/b18-13-

InChI Key

OSQHCAZVUMCCGA-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

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